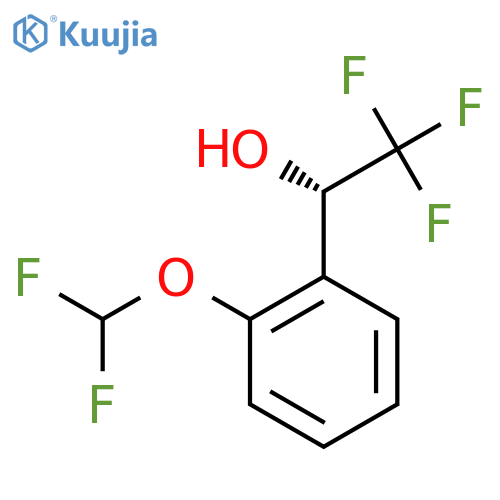

Cas no 2227641-43-0 ((1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol)

(1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol

- EN300-1972096

- 2227641-43-0

- (1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol

-

- インチ: 1S/C9H7F5O2/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14/h1-4,7-8,15H/t7-/m0/s1

- InChIKey: VERBXGNCPVNXNI-ZETCQYMHSA-N

- SMILES: FC([C@H](C1C=CC=CC=1OC(F)F)O)(F)F

計算された属性

- 精确分子量: 242.03662027g/mol

- 同位素质量: 242.03662027g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 218

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.1

- トポロジー分子極性表面積: 29.5Ų

(1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1972096-0.05g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 0.05g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-0.1g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 0.1g |

$1119.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-1g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 1g |

$1272.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-2.5g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 2.5g |

$2492.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-5.0g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 5g |

$3894.0 | 2023-06-02 | ||

| Enamine | EN300-1972096-10.0g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 10g |

$5774.0 | 2023-06-02 | ||

| Enamine | EN300-1972096-1.0g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 1g |

$1343.0 | 2023-06-02 | ||

| Enamine | EN300-1972096-0.25g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 0.25g |

$1170.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-0.5g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 0.5g |

$1221.0 | 2023-09-16 | ||

| Enamine | EN300-1972096-10g |

(1S)-1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol |

2227641-43-0 | 10g |

$5467.0 | 2023-09-16 |

(1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol 関連文献

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

(1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-olに関する追加情報

Chemical Profile of (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2227641-43-0)

(1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2227641-43-0) is a structurally sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular architecture and potential biological activities. The compound features a chiral center at the C1 position, which is a critical feature for its pharmacological properties, and is combined with a trifluoromethyl group and a difluoromethoxy substituent on the phenyl ring. These functional groups contribute to its distinct physicochemical properties and biological interactions.

The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, which are crucial factors in drug design for improving bioavailability and target engagement. The difluoromethoxy moiety, on the other hand, introduces additional electronic effects that can modulate the reactivity and binding affinity of the compound to biological targets. This combination of features makes (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in the development of novel molecules that incorporate fluorine atoms due to their ability to influence drug efficacy and pharmacokinetic profiles. Fluorinated compounds have been extensively studied for their potential applications in anticancer, antiviral, and anti-inflammatory therapies. The specific arrangement of fluorine atoms in (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol may contribute to its unique interaction with biological macromolecules, potentially leading to novel mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging these tools, scientists have been able to identify promising scaffolds for further experimental validation. The chiral center in (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol is particularly interesting from this perspective, as enantiomeric differences can significantly impact pharmacological outcomes.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric synthesis and chiral auxiliary utilization are often employed to ensure the desired stereochemical outcome. The complexity of its synthesis underscores the importance of advanced synthetic methodologies in modern drug discovery.

Evaluation of the pharmacological potential of (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol has revealed several intriguing possibilities. Initial in vitro studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders. The trifluoromethyl group's influence on electronic properties could also make it a valuable component in designing molecules with enhanced binding affinity to protein targets.

The compound's structural features also make it an attractive candidate for further exploration in the field of drug delivery systems. By incorporating fluorinated moieties, researchers can modulate parameters such as solubility and tissue distribution, which are critical for optimizing therapeutic efficacy. Additionally, fluorine atoms can serve as handles for labeling techniques used in diagnostic applications.

Ongoing research is focused on elucidating the detailed mechanism of action of (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol by employing a combination of biochemical assays and cellular models. These studies aim to provide insights into how the compound interacts with its intended targets and whether it can modulate signaling pathways relevant to human health and disease. Preliminary results are promising and warrant further investigation into its therapeutic potential.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials and intermediates. (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol exemplifies how carefully designed molecular architectures can lead to compounds with unique properties that may address unmet medical needs. As synthetic chemistry continues to evolve, it is expected that more sophisticated molecules like this one will emerge as candidates for clinical development.

In conclusion, (1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-oL (CAS No. 2227641430) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential biological activities. Its unique combination of functional groups positions it as a valuable asset in ongoing drug discovery efforts aimed at developing new treatments for various diseases. Continued research into this compound is likely to yield important insights into its pharmacological profile and therapeutic applications.

2227641-43-0 ((1S)-1-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol) Related Products

- 2694063-10-8((2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidine hydrochloride)

- 136346-65-1(N,2-Dimethyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine)

- 2229539-59-5(methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate)

- 2227848-18-0(tert-butyl N-{2-(2S)-2-aminopropyl-4-methoxyphenyl}carbamate)

- 2118909-03-6(2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile)

- 88980-21-6((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid)

- 21854-95-5(1,2-Bis(2-chlorophenyl)-1,2-ethanedione)

- 865286-04-0(4-benzyl-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 2098078-86-3(3-(Ethoxymethyl)pyrrolidin-1-amine)

- 2138276-91-0(4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde)